2-Methylimidazo[1,2-a]pyridin-7-amine
Overview
Description
2-Methylimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, making it a valuable scaffold in various chemical and biological applications .
Mechanism of Action
Target of Action
2-Methylimidazo[1,2-a]pyridin-7-amine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting potential targets could be metal ions in biological systems.
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest a complex interaction with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as modulation of immune response, inflammation, cell proliferation, and others.
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.55 , which could influence its distribution within the body.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties . For instance, 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against Staphylococcus aureus .
Action Environment
It’s worth noting that the synthesis of imidazo[1,2-a]pyridines can be influenced by environmental factors such as temperature and solvent conditions . These factors could potentially influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific derivative and its functional groups .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown antimicrobial properties against Staphylococcus aureus
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids or bases .
Another approach involves the multicomponent reaction of 2-aminopyridine, an aldehyde, and an isocyanide, leading to the formation of the imidazo[1,2-a]pyridine scaffold. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridin-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridin-7-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridin-7-amine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the methyl and amine substituents.
2-Aminoimidazo[1,2-a]pyridine: Similar structure but with an amino group instead of a methyl group.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a bromine atom at the 3-position, which can enhance its biological activity.
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVRRNUIGQUURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375110-97-6 | |
Record name | 2-methylimidazo[1,2-a]pyridin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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